2-((1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-2-yl)methyl)-2H-1,2,3-triazole
Description
Properties
IUPAC Name |
2-[[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)pyrrolidin-2-yl]methyl]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c20-23(21,14-3-4-15-12(10-14)5-9-22-15)18-8-1-2-13(18)11-19-16-6-7-17-19/h3-4,6-7,10,13H,1-2,5,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQFUKLIJHFZJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC3=C(C=C2)OCC3)CN4N=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-2-yl)methyl)-2H-1,2,3-triazole is a member of the triazole family, known for its diverse biological activities. This article aims to explore its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure
The chemical structure of the compound includes a triazole ring , a sulfonyl group , and a dihydrobenzofuran moiety , which contribute to its unique biological properties. The presence of these functional groups allows for interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the coupling of 2,3-dihydrobenzofuran derivatives with sulfonyl-pyrrolidine intermediates, followed by the formation of the triazole ring through cycloaddition reactions. The synthetic routes are crucial for obtaining high yields and purity necessary for biological evaluations.
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2H-1,2,3-triazole have shown promising results in inhibiting thymidylate synthase (TS), an enzyme critical for DNA synthesis. In one study, derivatives with triazole moieties exhibited IC50 values ranging from 1.95 μM to 4.24 μM , indicating potent inhibition compared to standard drugs like Pemetrexed (IC50: 7.26 μM) .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Target Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |
|---|---|---|---|---|
| Compound A | MCF-7 | 1.1 | Doxorubicin | 1.2 |
| Compound B | HCT-116 | 2.6 | 5-Fluorouracil | 18.74 |
| Compound C | HepG2 | 1.4 | Pemetrexed | 7.26 |
These findings suggest that compounds with similar structures to 2H-1,2,3-triazole could be further explored as potential anticancer agents.
Antimicrobial Activity
The antimicrobial potential of triazole derivatives has also been investigated. Certain compounds have shown effective inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Table 2: Antimicrobial Activity of Selected Triazole Compounds
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound D | E. coli | 20 |
| Compound E | S. aureus | 25 |
| Compound F | Pseudomonas aeruginosa | 15 |
The biological activity of 2H-1,2,3-triazole can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The sulfonyl group can form strong interactions with active sites on enzymes like TS.
- Cell Cycle Arrest : Induces apoptosis in cancer cells by disrupting DNA synthesis pathways.
- Antimicrobial Mechanisms : May involve binding to bacterial enzymes or altering membrane integrity.
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives in preclinical models:
- A study evaluated a series of triazole compounds for their antiproliferative effects across multiple cancer cell lines and found that certain derivatives significantly outperformed existing chemotherapeutics .
- Another investigation focused on the antimicrobial properties of similar compounds and reported robust activity against resistant bacterial strains .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Features
The compound’s structural uniqueness lies in its hybrid architecture:
- Sulfonyl-Dihydrobenzofuran Substituent: The sulfonyl group increases polarity and metabolic stability compared to non-sulfonylated analogs (e.g., 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in ). The dihydrobenzofuran moiety contrasts with pyrazole or thiophene-containing derivatives (), offering distinct π-π stacking interactions.
Tautomerism and Stability
- Tautomeric Preference: The 2H-1,2,3-triazole form dominates in aqueous environments (2:1 ratio over 1H-tautomer), similar to parent triazoles . This contrasts with pyrazole derivatives (e.g., ), where tautomerism is less pronounced.
- Electrophilic Reactivity : The triazole core undergoes electrophilic substitution at carbon or nitrogen. Sulfonation at the pyrrolidine nitrogen likely reduces nucleophilicity compared to unsubstituted pyrrolidine-triazole hybrids.
Physicochemical Properties
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and what critical steps require optimization?
Answer:
The synthesis involves a multi-step approach:
Core assembly : Start with functionalizing 2,3-dihydrobenzofuran-5-yl sulfonyl chloride, reacting it with pyrrolidine to form the sulfonamide-pyrrolidine intermediate. This step requires controlled pH (6–7) to avoid over-sulfonylation .
Triazole incorporation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the triazole moiety. Optimize reaction time (12–24 hours) and catalyst loading (5–10 mol%) to minimize by-products .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor intermediates via TLC (toluene:ethyl acetate, 3:1) .
Key challenges : Sulfonylation efficiency and triazole regioselectivity. Use NMR (¹H/¹³C) and HPLC-MS for intermediate validation.
Basic: How should researchers characterize the structural and electronic properties of this compound?
Answer:
A combination of spectroscopic and computational methods is essential:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for sulfonyl (δ 3.1–3.3 ppm, SO₂), pyrrolidine (δ 2.5–2.8 ppm, CH₂), and triazole (δ 7.8–8.2 ppm, CH) .
- FT-IR : Confirm sulfonyl (1350–1150 cm⁻¹, S=O) and triazole (1550–1450 cm⁻¹, C=N) groups .
- Computational analysis :
- Perform DFT calculations (B3LYP/6-311G**) to map electrostatic potentials and HOMO-LUMO gaps, which predict reactivity (e.g., nucleophilic sites at triazole N2) .
Validation : Cross-reference experimental and calculated spectra to resolve ambiguities.
Advanced: How can conflicting bioactivity data (e.g., IC₅₀ variability) be systematically addressed?
Answer:
Data discrepancies often arise from assay conditions or impurity profiles. Mitigate via:
Assay standardization :
- Use uniform cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (DMSO ≤0.1% v/v) .
- Validate purity with HPLC-MS (≥98%) and quantify residual metals (ICP-MS) from synthesis .
Mechanistic studies :
- Conduct isothermal titration calorimetry (ITC) to measure binding constants (Kd) and compare with IC₅₀ values. Discrepancies may indicate off-target effects .
Structural analogs :
- Test derivatives (e.g., replacing dihydrobenzofuran with benzothiophene) to isolate pharmacophore contributions .
Advanced: What methodologies are effective for structure-activity relationship (SAR) studies targeting the triazole and sulfonyl motifs?
Answer:
- Triazole modifications :
- Synthesize 1,2,4-triazole or benzotriazole analogs via cyclization reactions. Compare logP (HPLC) and solubility (shake-flask method) to assess pharmacokinetic impacts .
- Sulfonyl group variations :
- Replace sulfonyl with carbonyl or phosphoryl groups. Evaluate enzyme inhibition (e.g., serine proteases) to probe steric/electronic requirements .
- Computational SAR :
- Use molecular docking (AutoDock Vina) to model interactions with target proteins (e.g., COX-2). Validate with mutagenesis studies on key binding residues .
Basic: What analytical techniques are recommended for quantifying this compound in biological matrices?
Answer:
- Sample preparation : Liquid-liquid extraction (ethyl acetate, pH 7.4) or solid-phase extraction (C18 columns) to isolate the compound from plasma/tissue .
- Quantification :
- LC-MS/MS : Use a C18 column (2.6 µm, 50 × 2.1 mm), gradient elution (0.1% formic acid in water/acetonitrile), and MRM transitions (e.g., m/z 375 → 227 for quantification) .
- Validation : Assess linearity (1–1000 ng/mL), recovery (>85%), and matrix effects (<15% RSD) per FDA guidelines.
Advanced: How can researchers resolve contradictions in metabolic stability data across species?
Answer:
- In vitro models : Compare microsomal stability (human vs. rodent) using NADPH-supplemented assays. Monitor via LC-MS and identify metabolites (e.g., sulfoxide formation) .
- CYP enzyme mapping : Use recombinant CYP isoforms (3A4, 2D6) to pinpoint oxidation pathways. Correlate with in vivo PK studies in rodents .
- Species-specific factors : Adjust for interspecies differences in plasma protein binding (equilibrium dialysis) and biliary excretion (perfused liver models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
